molecular formula C8H14ClNO2 B1531879 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1564503-67-8

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No. B1531879
CAS RN: 1564503-67-8
M. Wt: 191.65 g/mol
InChI Key: SQNCGMTXSYOEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, also known as 3-Chloro-1-propanol, is an important organic compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pleasant, slightly sweet odor and is miscible with water in all proportions. The compound is used as a building block in the synthesis of various compounds, including drugs, dyes, and other chemicals. It can also be used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one: A Comprehensive Analysis

Pharmaceutical Synthesis: This compound is utilized in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of complex molecules that can be used in medication development.

Drug Discovery: Researchers employ this compound in drug discovery, particularly for its role as a scaffold in the synthesis of novel drug candidates. It helps in modifying pharmacokinetic profiles for better drug efficacy.

Organic Chemistry Studies: Due to its reactivity and selectivity, this compound is a valuable asset in organic chemistry research, aiding in the understanding of complex chemical reactions .

Selective Androgen Receptor Modulators (SARMs): It serves as a building block for SARMs, which are used for various therapeutic applications, including muscle wasting diseases .

Versatile Reactivity: The compound’s versatile reactivity makes it suitable for use in a wide range of chemical reactions, contributing to its diverse applications in scientific research .

properties

IUPAC Name

3-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-3-1-8(12)10-4-2-7(5-10)6-11/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNCGMTXSYOEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.